molecular formula C24H15NO2 B12899102 4H-Oxazol-5-one, 4-anthracen-9-ylmethylene-2-phenyl-

4H-Oxazol-5-one, 4-anthracen-9-ylmethylene-2-phenyl-

Cat. No.: B12899102
M. Wt: 349.4 g/mol
InChI Key: AROMXMLHLSEAAI-JCMHNJIXSA-N
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Description

4-(Anthracen-9-ylmethylene)-2-phenyloxazol-5(4H)-one is a complex organic compound that features an anthracene moiety linked to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Anthracen-9-ylmethylene)-2-phenyloxazol-5(4H)-one typically involves a condensation reaction between anthracene-9-carbaldehyde and 2-phenyloxazole-5(4H)-one. The reaction is usually catalyzed by an acid, such as hydrochloric acid, and carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Anthracen-9-ylmethylene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Anthracen-9-ylmethylene)-2-phenyloxazol-5(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Anthracen-9-ylmethylene)-2-phenyloxazol-5(4H)-one is primarily related to its ability to interact with biological molecules through π-π stacking interactions and hydrogen bonding. These interactions can disrupt cellular processes, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Uniqueness

4-(Anthracen-9-ylmethylene)-2-phenyloxazol-5(4H)-one is unique due to the presence of both an anthracene moiety and an oxazole ring, which confer distinct electronic and photophysical properties. This makes it particularly useful in applications requiring strong fluorescence and stability .

Biological Activity

4H-Oxazol-5-one, 4-anthracen-9-ylmethylene-2-phenyl- (CAS No. 66404-28-2) is a synthetic compound that combines an oxazolone ring with anthracene and phenyl groups. This unique structural configuration endows the compound with notable biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 4H-Oxazol-5-one, 4-anthracen-9-ylmethylene-2-phenyl- is C24H15NO2C_{24}H_{15}NO_2, with a molecular weight of approximately 349.4 g/mol. The structure features an oxazolone ring fused with an anthracene moiety, which enhances its photophysical properties and reactivity due to the electrophilic nature of the oxazolone.

Antimicrobial Activity

Research indicates that derivatives of oxazolones, including this compound, exhibit significant antimicrobial properties. In studies involving various bacterial strains such as E. coli and S. aureus, compounds within the oxazolone class have demonstrated zones of inhibition ranging from 6.1 to 13.7 mm at concentrations between 25–30 µg/mL . This suggests that 4H-Oxazol-5-one, 4-anthracen-9-ylmethylene-2-phenyl- may possess similar antibacterial activity.

Anticancer Potential

The compound's structure suggests potential anticancer properties due to its ability to interact with biological molecules through π-π stacking interactions and hydrogen bonding. These interactions can disrupt cellular processes, potentially leading to apoptosis in cancer cells. Further pharmacological studies are necessary to elucidate the precise mechanisms and efficacy against specific cancer types.

Tyrosinase Inhibition

Tyrosinase inhibitors are crucial in treating conditions like hyperpigmentation. Preliminary studies on structurally related compounds have shown varying degrees of tyrosinase inhibition, with some exhibiting IC50 values as low as 0.51 µM . While specific data for 4H-Oxazol-5-one, 4-anthracen-9-ylmethylene-2-phenyl- is limited, its structural similarity suggests it may also act as a potent tyrosinase inhibitor.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves a condensation reaction between anthracene-9-carbaldehyde and 2-phenyloxazole under acidic conditions. This method highlights its versatility in producing derivatives that may enhance biological activity or introduce novel properties.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 4H-Oxazol-5-one, a comparison with similar compounds is essential:

Compound NameStructureBiological Activity
9-(4-Phenyl)anthraceneStructureModerate antibacterial
9-(4-Phenylethynyl)anthraceneStructureAnticancer potential
2-phenyloxazole derivativesStructureStrong tyrosinase inhibitors

This table illustrates how variations in structure can influence biological efficacy, emphasizing the need for further research into the specific activities of 4H-Oxazol-5-one, 4-anthracen-9-ylmethylene-2-phenyl- .

Case Studies and Research Findings

A notable study examined the antibacterial effects of various oxazolone derivatives, highlighting significant activity against S. aureus and P. aeruginosa at higher concentrations (45–60 µg/mL) . The findings support the hypothesis that structural modifications can enhance biological activity.

Another research effort focused on synthesizing and testing several oxazolone derivatives for their anticancer properties, revealing promising results that warrant further exploration into compounds like 4H-Oxazol-5-one, 4-anthracen-9-ylmethylene-2-phenyl- .

Properties

Molecular Formula

C24H15NO2

Molecular Weight

349.4 g/mol

IUPAC Name

(4Z)-4-(anthracen-9-ylmethylidene)-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C24H15NO2/c26-24-22(25-23(27-24)16-8-2-1-3-9-16)15-21-19-12-6-4-10-17(19)14-18-11-5-7-13-20(18)21/h1-15H/b22-15-

InChI Key

AROMXMLHLSEAAI-JCMHNJIXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=C4C=CC=CC4=CC5=CC=CC=C53)/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)O2

Origin of Product

United States

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